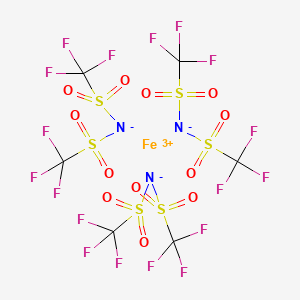![molecular formula C14H9ClF3N3 B12335082 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12335082.png)
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe benzyl group can be introduced via a Friedel-Crafts alkylation reaction, and the chlorine atom can be added through chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the chlorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
科学的研究の応用
7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a kinase inhibitor.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications
作用機序
The mechanism of action of 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzyl chloride
- 4-(Trifluoromethyl)benzylamine
- 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C14H9ClF3N3 |
|---|---|
分子量 |
311.69 g/mol |
IUPAC名 |
7-benzyl-4-chloro-2-(trifluoromethyl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H9ClF3N3/c15-11-10-6-7-21(8-9-4-2-1-3-5-9)12(10)20-13(19-11)14(16,17)18/h1-7H,8H2 |
InChIキー |
YQCRWUIVIXNUJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=C(N=C3Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)
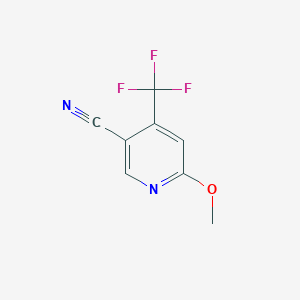
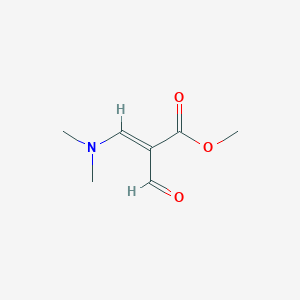
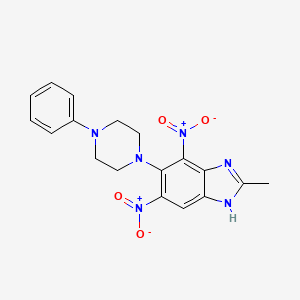
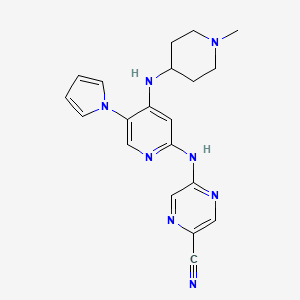
![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester](/img/structure/B12335039.png)
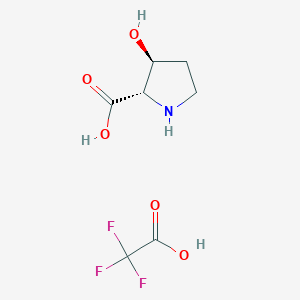
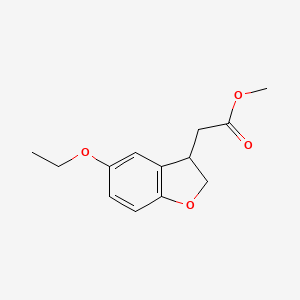
![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)
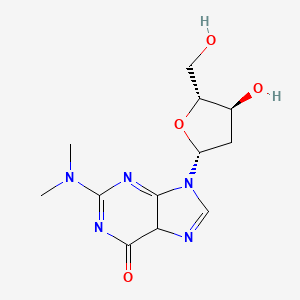
![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
![Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)
